

# (3-Cyanophenyl)methanesulfonyl chloride

## molecular structure and weight

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### Compound of Interest

Compound Name: (3-Cyanophenyl)methanesulfonyl chloride

Cat. No.: B1591266

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An In-Depth Technical Guide to **(3-Cyanophenyl)methanesulfonyl Chloride** for Advanced Research and Development

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on **(3-Cyanophenyl)methanesulfonyl chloride**. It moves beyond basic data to provide actionable insights into its chemical properties, reactivity, synthesis, and applications, grounded in established scientific principles.

## Core Molecular Profile and Physicochemical Properties

**(3-Cyanophenyl)methanesulfonyl chloride** is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and a versatile cyanophenyl moiety.<sup>[1]</sup> This unique combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its identity is unequivocally established by its CAS Number, 56106-01-5.<sup>[2][3][4]</sup>

## Molecular Structure and Weight

The compound's structure consists of a methanesulfonyl chloride group (-CH<sub>2</sub>SO<sub>2</sub>Cl) attached to a benzene ring at the meta-position relative to a cyano group (-C≡N). The molecular formula

is  $C_8H_6ClNO_2S$ .<sup>[1][2][5]</sup> The calculated molecular weight is approximately 215.66 g/mol .<sup>[1][5]</sup>

Caption: 2D representation of **(3-Cyanophenyl)methanesulfonyl chloride**.

## Key Physicochemical Data

A summary of essential physical and chemical properties is provided below for quick reference in experimental design.

Property	Value	Source(s)
CAS Number	56106-01-5	[1][2][3]
Molecular Formula	$C_8H_6ClNO_2S$	[1][3][5]
Molecular Weight	215.66 g/mol	[1][5]
Appearance	White solid	[2]
Melting Point	100 °C	[2]
Boiling Point	364.54 °C at 760 mmHg	[3]
Density	1.459 g/cm <sup>3</sup>	[3]
SMILES	<chem>N#Cc1cccc(CS(=O)(=O)Cl)c1</chem>	[1][2]
InChI Key	YNWYDZBBHOWDAE-UHFFFAOYSA-N	[1][6]

## Chemical Reactivity and Mechanistic Rationale

The utility of this reagent stems from two key reactive centers: the electrophilic sulfonyl chloride and the electron-deficient cyanophenyl ring.

### The Electrophilic Sulfonyl Group

The sulfur atom in the sulfonyl chloride group possesses a high partial positive charge due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it highly electrophilic and susceptible to attack by a wide range of nucleophiles.<sup>[1]</sup>

- Reaction with Amines: In the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), it readily reacts with primary and secondary amines to form stable methanesulfonamides.[7][8] This reaction is fundamental in medicinal chemistry for introducing the sulfonamide functional group, a common pharmacophore found in antibiotics and diuretics.[8]
- Reaction with Alcohols: Similarly, it reacts with alcohols to yield methanesulfonates (mesylates).[7] The resulting mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution ( $S_N2$ ) or elimination (E2) reactions, which are critical steps in building molecular complexity.[8]
- Hydrolysis: The compound is sensitive to water and can hydrolyze to the corresponding sulfonic acid.[1] This necessitates handling under anhydrous conditions to maintain reagent integrity.

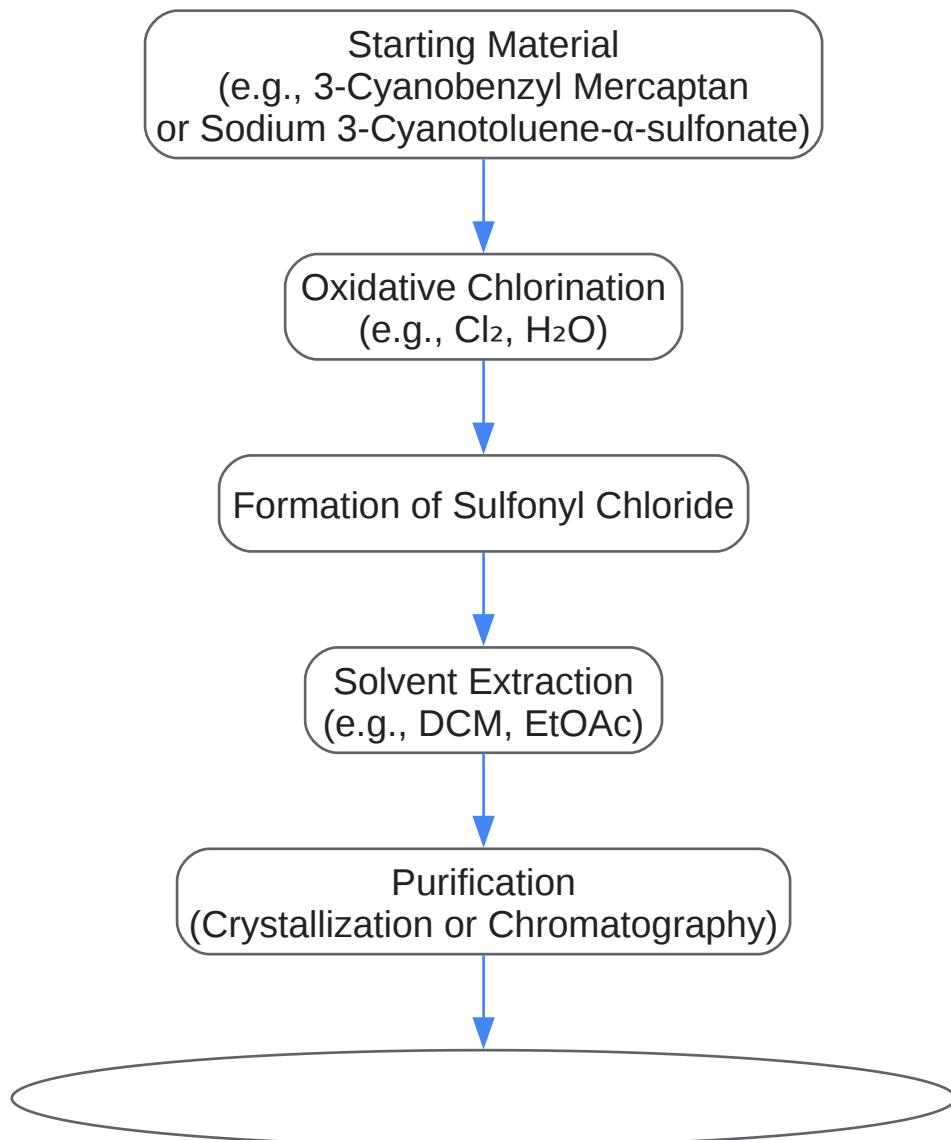
## Influence of the 3-Cyanophenyl Moiety

The cyano group is a potent electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. More importantly for drug design, it provides a strategic handle for further functionalization:

- Nucleophilic Aromatic Substitution: The cyano group can activate the ring for nucleophilic aromatic substitution under specific conditions.[1]
- Pharmacokinetic Modulation: The polar nitrile group can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical parameters in optimizing the pharmacokinetic profile of drug candidates.[9] Its inclusion in farnesyltransferase inhibitors highlights its utility in modern drug design.[9]

## Synthesis and Purification Strategies

While multiple pathways to sulfonyl chlorides exist, a common laboratory and industrial approach involves the chlorination of a suitable sulfur-containing precursor.[1] A generalized workflow is presented below.



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Caption: Generalized synthetic workflow for sulfonyl chlorides.

The synthesis of methanesulfonyl chloride itself can be achieved by treating methanesulfonic acid with thionyl chloride or from the chlorination of various methyl-sulfur compounds.<sup>[10]</sup> These principles can be adapted for the synthesis of its cyanophenyl derivative. Purification is typically achieved by recrystallization from a suitable solvent system, leveraging its solid nature at room temperature.<sup>[2]</sup>

## Applications in Drug Discovery and Proteomics

This reagent is not merely a synthetic intermediate but a strategic tool for molecular design and biological investigation.

- **Scaffold Development:** It is used to synthesize sulfonamides and sulfonates, which are key components of numerous approved drugs and clinical candidates.[8][11] The cyanophenyl group itself is present in potent enzyme inhibitors.[9]
- **Protecting Group Chemistry:** The methanesulfonyl ("mesyl") group can be used to protect amines as highly stable sulfonamides, which are resistant to hydrolysis but can be cleaved under specific reductive conditions.[7]
- **Chemical Probes and Proteomics:** As a specialty product for proteomics research, its reactivity allows it to be used in the development of chemical probes to covalently label and identify protein targets.[1][5]

## Experimental Protocol: Synthesis of N-Benzyl-(3-cyanophenyl)methanesulfonamide

This protocol provides a validated, step-by-step method for a typical sulfonamide formation reaction, serving as a template for more complex syntheses.

**Objective:** To synthesize a model sulfonamide to demonstrate the reactivity and handling of **(3-Cyanophenyl)methanesulfonyl chloride**.

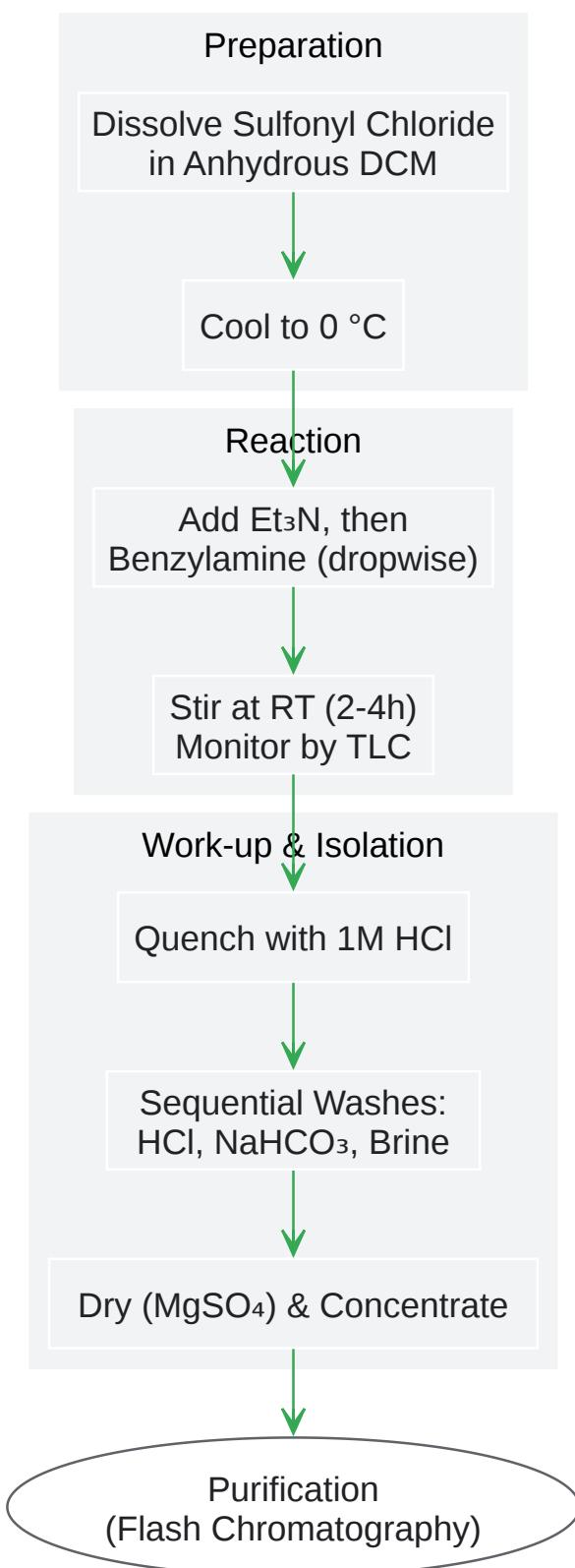
Materials:

- **(3-Cyanophenyl)methanesulfonyl chloride** (1.0 eq)
- Benzylamine (1.05 eq)
- Triethylamine ( $\text{Et}_3\text{N}$ ) (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution

- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve **(3-Cyanophenyl)methanesulfonyl chloride** (1.0 eq) in anhydrous DCM.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Addition of Reagents: Sequentially add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq) while maintaining the temperature at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
  - Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
  - Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO<sub>3</sub>, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

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